2-Bromo-5-(methoxymethyl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that contains both bromine and methoxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-oxazole typically involves the bromination of 5-(methoxymethyl)-1,3-oxazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.
Reduction Reactions: Products include saturated oxazole derivatives.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyaniline: Similar in structure but contains an aniline group instead of an oxazole ring.
4-Bromo-3,5-dimethylanisole: Contains a bromine atom and methoxy groups but lacks the oxazole ring.
Uniqueness
2-Bromo-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both the bromine atom and the methoxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C5H6BrNO2 |
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Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 |
InChI Key |
GGUDPKMQOCAEIC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(O1)Br |
Origin of Product |
United States |
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